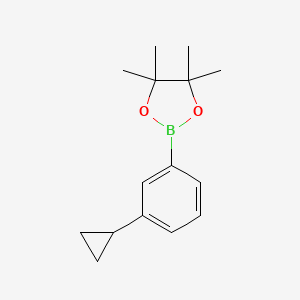

2-(3-Cyclopropylphenyl)-4,4,5,5-Tetramethyl-1,3,2-dioxaborolan

Übersicht

Beschreibung

The compound “2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” appears to contain a phenyl group (a ring of 6 carbon atoms, akin to benzene), a cyclopropyl group (a ring of 3 carbon atoms), and a dioxaborolane group (a ring containing boron, oxygen, and carbon atoms). The presence of these groups can influence the compound’s properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the groups present in it. For instance, the phenyl group is planar due to the sp2 hybridization of its carbon atoms, while the cyclopropyl group is likely to introduce some strain into the molecule due to its small ring size .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For instance, the presence of the phenyl group could contribute to its aromaticity, while the cyclopropyl group could introduce ring strain .Wissenschaftliche Forschungsanwendungen

Medizinische Chemie und Arzneimittelentwicklung

2-(3-Cyclopropylphenyl)-4,4,5,5-Tetramethyl-1,3,2-dioxaborolan: zeigt vielversprechende Eigenschaften für die medizinische Chemie und Arzneimittelentwicklung:

Pharmakophor mit Bor: Das Boratom in der Dioxaborolan-Einheit kann als Pharmakophor dienen und so die Entwicklung von Arzneimitteln mit Bor ermöglichen. Forscher erforschen seine Verwendung in der Krebstherapie, bei antiviralen Mitteln und bei der Behandlung anderer Krankheiten .

Schlussfolgerung

This compound: birgt ein immenses Potenzial in verschiedenen wissenschaftlichen Bereichen. Seine einzigartige Struktur mit Bor und seine Reaktivität machen es zu einem wertvollen Werkzeug für die Arzneimittelforschung, Materialwissenschaften, Katalyse und den Pflanzenschutz. Weitere Untersuchungen werden zweifellos zusätzliche Anwendungen aufdecken und unser Verständnis dieser faszinierenden Verbindung erweitern . Wenn Sie weitere Informationen benötigen oder bestimmte Fragen haben, können Sie sich gerne an uns wenden!

Wirkmechanismus

Target of Action

The primary target of 2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .

Pharmacokinetics

The compound’s success in the suzuki–miyaura cross-coupling reaction suggests that it has favorable properties, such as stability and readiness for preparation .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is mild and tolerant of various functional groups, making it a versatile tool in organic synthesis .

Action Environment

The efficacy and stability of 2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . These conditions are exceptionally mild and tolerant of various functional groups , suggesting that the compound can perform effectively in a wide range of environments.

Biochemische Analyse

Biochemical Properties

2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with various enzymes and proteins, facilitating the transfer of organic groups from boron to palladium during the transmetalation step . The nature of these interactions is crucial for the efficiency and selectivity of the coupling reaction.

Cellular Effects

The effects of 2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the growth and proliferation of certain cell lines, indicating its potential as a therapeutic agent . The impact on cell signaling pathways and gene expression suggests that it may alter cellular responses to external stimuli and regulate metabolic processes.

Molecular Mechanism

At the molecular level, 2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with palladium is essential for its role in the Suzuki–Miyaura coupling reaction

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of 2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating cellular processes and improving metabolic function. At higher doses, it may cause toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound in clinical applications.

Metabolic Pathways

2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways can influence cellular metabolism and energy production . Understanding its involvement in metabolic pathways is essential for elucidating its biochemical activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions are important for understanding how the compound exerts its effects at the cellular level.

Subcellular Localization

The subcellular localization of 2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

Eigenschaften

IUPAC Name |

2-(3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)13-7-5-6-12(10-13)11-8-9-11/h5-7,10-11H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNQNDFTCALSPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623715 | |

| Record name | 2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

627526-56-1 | |

| Record name | 2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1358318.png)

![5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1358319.png)

![1-Ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B1358326.png)